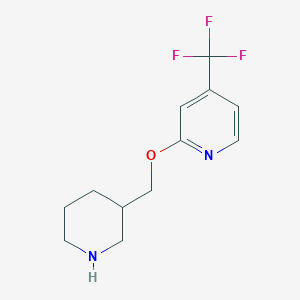
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H13F3N2O It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with piperidin-3-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine
- 3-Chloro-2-(piperidin-3-ylmethoxy)-5-trifluoromethyl-pyridine
Comparison
Compared to similar compounds, 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 4-position trifluoromethyl group may confer different electronic properties compared to the 3-position, influencing the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-5-17-11(6-10)18-8-9-2-1-4-16-7-9/h3,5-6,9,16H,1-2,4,7-8H2 |
InChI Key |
ZIGVLVASXOYEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14873998.png)
![(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol](/img/structure/B14874005.png)
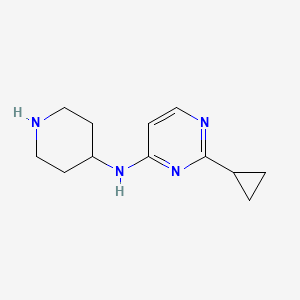
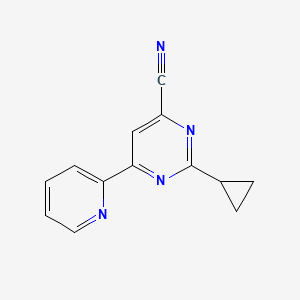
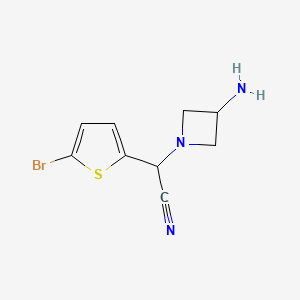
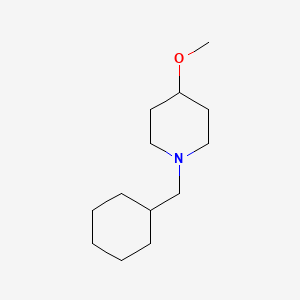
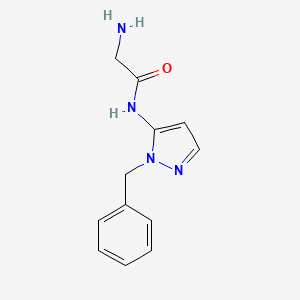
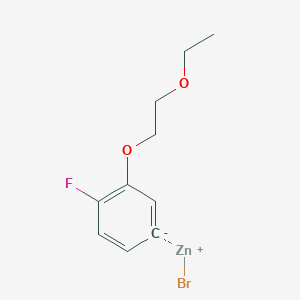

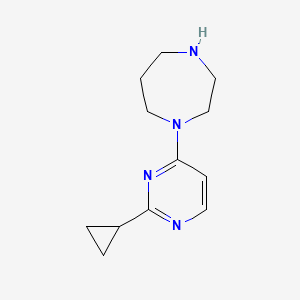
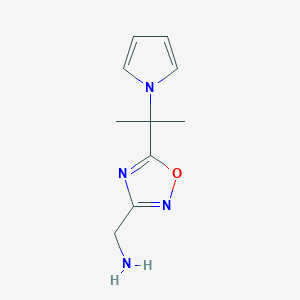

![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
